molecular formula C20H15N3O B5686177 N-(1-phenyl-1H-benzimidazol-5-yl)benzamide

N-(1-phenyl-1H-benzimidazol-5-yl)benzamide

Cat. No. B5686177
M. Wt: 313.4 g/mol
InChI Key: ZEXVVFNXQGAKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenyl-1H-benzimidazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound belongs to the class of benzimidazole derivatives, which have been studied extensively for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(1-phenyl-1H-benzimidazol-5-yl)benzamide is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets in cells. For example, it has been shown to inhibit the activity of tyrosine kinases by binding to the ATP-binding site of these enzymes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the replication of certain viruses, and inhibit the growth of certain bacteria. In vivo studies have shown that it can suppress tumor growth and prolong the survival of animals with cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-phenyl-1H-benzimidazol-5-yl)benzamide in lab experiments is its diverse biological activities, which make it a useful tool for studying various molecular targets and pathways. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on N-(1-phenyl-1H-benzimidazol-5-yl)benzamide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dosage, administration route, and combination with other drugs for maximum efficacy. Another area of interest is its potential use as a drug delivery system. Studies are needed to optimize the formulation and evaluate the pharmacokinetics and toxicity of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on different molecular targets and pathways.

Synthesis Methods

The synthesis of N-(1-phenyl-1H-benzimidazol-5-yl)benzamide involves the reaction of 1-phenyl-1H-benzimidazole-5-carboxylic acid with thionyl chloride, followed by reaction with aniline in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-(1-phenyl-1H-benzimidazol-5-yl)benzamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been found to exhibit antitumor, antiviral, and antibacterial activities. In biochemistry, it has been shown to inhibit the activity of certain enzymes such as tyrosine kinases and topoisomerases. In pharmacology, it has been studied for its potential use as a drug delivery system.

properties

IUPAC Name

N-(1-phenylbenzimidazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c24-20(15-7-3-1-4-8-15)22-16-11-12-19-18(13-16)21-14-23(19)17-9-5-2-6-10-17/h1-14H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXVVFNXQGAKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.